Home > Products > Screening Compounds P89004 > N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide -

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide

Catalog Number: EVT-3949566
CAS Number:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound is a novel N-pyrazolyl imine synthesized via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. []
  • Relevance: This compound shares the core 3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl moiety with the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide. Both compounds are structurally related through this shared pyrazole unit, differing in the substituents attached to the pyrazole nitrogen. []

N-(3-tert-Butyl-1H-pyrazol-5-yl)-N'-Hydroxy-Nitrobenzimidamide

  • Compound Description: This compound is an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. []
  • Relevance: This compound shares the 3-tert-butyl-1H-pyrazol-5-yl unit with the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide. The structural similarity lies in the presence of the same substituted pyrazole ring, even though the connecting groups and overall structures differ. []

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide

  • Compound Description: This compound, along with its two structural analogs, N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-chlorobenzyl)acetamide and S-[N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-N-(4-methylbenzyl)carbamoyl]methyl O-ethyl carbonodithioate, were studied for their hydrogen-bonding patterns. []
  • Relevance: This compound shares the common 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl core with the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide. Both compounds are structurally related through this substituted pyrazole ring, with variations in the substituents on the pyrazole nitrogen. []

Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate

  • Compound Description: This compound was analyzed for its crystal structure and intramolecular hydrogen bonding patterns. []
  • Relevance: This compound and the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide, both belong to the class of substituted pyrazole derivatives. They share the common feature of a tert-butyl group at the 3-position of the pyrazole ring and various substituents on the pyrazole nitrogen. []

Methyl 2-(4-bromophenyl)-1-(5-tert-butyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

  • Compound Description: This compound's crystal structure was analyzed, revealing an almost orthogonal arrangement of the imidazole and pyrazole rings. []
  • Relevance: This compound and the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide, are both part of a chemical class characterized by a tert-butyl substituted pyrazole ring. Despite differences in the overall structures, the presence of this shared structural motif highlights their structural relationship. []

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinase. It shows limited brain distribution due to efflux mechanisms at the blood-brain barrier. []
  • Relevance: CCT196969 and the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide, both contain the 3-tert-butyl-1H-pyrazol-5-yl moiety. While their overall structures and activities differ, the presence of this shared substructure makes them structurally related. []

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

  • Compound Description: HBT1 is a novel AMPA receptor potentiator with potential therapeutic benefits for neuropsychiatric and neurological disorders. Unlike other AMPA-R potentiators, HBT1 exhibits a lower agonistic effect and avoids a bell-shaped response in BDNF production in vitro. []
  • Relevance: While structurally distinct from the target compound, N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide, HBT1 is included as it highlights a key structural feature within this set of papers: the substituted pyrazole ring. Both compounds utilize this scaffold, showcasing its versatility in medicinal chemistry. []

Properties

Product Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-methylbenzamide

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-(3-hydroxy-3-methylbut-1-ynyl)-N-methylbenzamide

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H27N3O2/c1-20(2,3)18-13-17(22-23-18)14-24(6)19(25)16-9-7-8-15(12-16)10-11-21(4,5)26/h7-9,12-13,26H,14H2,1-6H3,(H,22,23)

InChI Key

OGUDYVIKIPLEMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC=CC(=C2)C#CC(C)(C)O

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CN(C)C(=O)C2=CC=CC(=C2)C#CC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.